4-(二氟甲基)吡啶-2-胺

描述

4-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2 . It has a molecular weight of 144.12 g/mol . This compound is used as a key intermediate for the preparation of numerous protein kinase inhibitors and clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .

Synthesis Analysis

The synthesis of 4-(Difluoromethyl)pyridin-2-amine starts from 2,2-difluoroacetic anhydride. An efficient five-step and two-pot procedure has been developed to prepare this compound . This procedure avoids using amination in sealed vessels .Molecular Structure Analysis

The InChI code for 4-(Difluoromethyl)pyridin-2-amine isInChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) . The Canonical SMILES is C1=CN=C(C=C1C(F)F)N . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethyl)pyridin-2-amine include a molecular weight of 144.12 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 108 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .科学研究应用

Synthesis of Ligands

4-(Difluoromethyl)pyridin-2-amine can be used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands are obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized using 4-(Difluoromethyl)pyridin-2-amine, are widely applied in supramolecular chemistry .

Catalysis

These dpa derivatives also find application in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of reaction.

Ion Sensing

Dpa derivatives are used in ion sensing . They can detect the presence of specific ions in a solution, which is crucial in many scientific and industrial processes.

Luminescent Properties

Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties . This makes them useful in the development of light-emitting devices.

Cytotoxic Activity and DNA Binding

These metal complexes also possess cytotoxic activity and can bind with DNA molecules . This property is particularly useful in the field of medicinal chemistry and drug development.

Difluoromethylation Processes

4-(Difluoromethyl)pyridin-2-amine is used in difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Preparation of Protein Kinase Inhibitors

A new, scalable, rapid, high yielding, and practical synthesis of 4-(difluoromethyl)pyridin-2-amine provides a key intermediate for the preparation of numerous protein kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer.

作用机制

安全和危害

属性

IUPAC Name |

4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNARPJWYBRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)pyridin-2-amine | |

CAS RN |

1346536-47-7 | |

| Record name | 4-(difluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is 4-(Difluoromethyl)pyridin-2-amine of interest to researchers developing kinase inhibitors?

A: 4-(Difluoromethyl)pyridin-2-amine serves as a crucial intermediate in synthesizing various protein kinase inhibitors. These inhibitors target specific kinases like phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, which are often dysregulated in diseases like cancer and neurological disorders [, ]. The compound's structure allows for further modifications, enabling researchers to fine-tune the activity, potency, and selectivity of the resulting kinase inhibitors.

Q2: What are the advantages of the newly developed synthetic route for 4-(Difluoromethyl)pyridin-2-amine?

A: A recent study [] outlines a novel synthetic route for producing 4-(Difluoromethyl)pyridin-2-amine that boasts several advantages over previous methods. This five-step, two-pot procedure utilizes readily available 2,2-difluoroacetic anhydride as a starting material and eliminates the need for a sealed vessel amination process, enhancing safety and scalability. The optimized route delivers high yields and has been successfully implemented for large-scale production, highlighting its practicality for research and potential commercial applications.

Q3: Can you provide an example of how 4-(Difluoromethyl)pyridin-2-amine has been utilized in developing a specific drug candidate?

A: Researchers have successfully utilized 4-(Difluoromethyl)pyridin-2-amine in the development of PQR620, a highly potent and selective mTORC1/2 inhibitor []. This drug candidate demonstrates promising anti-tumor effects in preclinical studies and exhibits favorable brain penetration, suggesting potential applications in treating various cancers and neurological disorders like Tuberous Sclerosis Complex (TSC) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

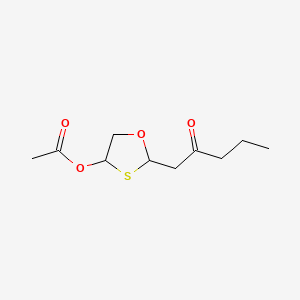

![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)

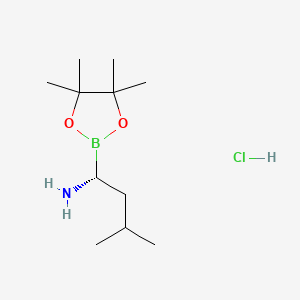

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

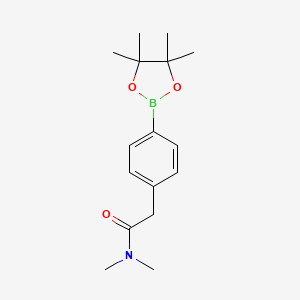

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

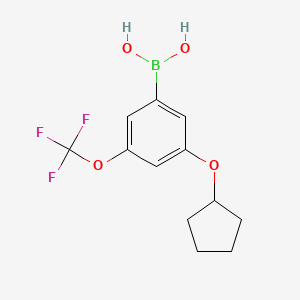

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)